N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL), also known as OdDHL, is a bacterial quorum-sensing molecule belonging to the N-acyl homoserine lactone (AHL) class of autoinducers []. It is primarily produced by the Gram-negative bacterium Pseudomonas aeruginosa, but is also found in other Gram-negative bacteria []. 3-oxo-C12-HSL plays a critical role in interbacterial communication, enabling bacteria to coordinate gene expression in a cell-density-dependent manner [, , ]. This chemical communication, termed quorum sensing (QS), is essential for various bacterial activities, including biofilm formation, virulence factor production, and adaptation to host environments [, , ].
In scientific research, 3-oxo-C12-HSL is employed to investigate bacterial QS mechanisms, develop novel antimicrobial therapies targeting QS, and study the interactions between bacteria and host cells [, , , ]. Its role in regulating bacterial behavior makes it a valuable tool for understanding bacterial pathogenesis and developing strategies to combat bacterial infections [, , ].
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a chemical compound that belongs to the class of amides. It is characterized by a long dodecanoyl chain and a tetrahydrofuran moiety, which contributes to its unique properties and potential applications in various scientific fields. This compound has garnered interest particularly in the context of quorum sensing inhibition in bacterial communication, making it relevant in the study of antimicrobial agents.
This compound can be synthesized from undecanoic acid through established organic synthesis routes. It falls under the category of quorum sensing inhibitors, which are compounds that disrupt bacterial communication systems. The specific structure of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide allows it to interact with bacterial signaling pathways, potentially modifying their behavior and pathogenicity .
The synthesis of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves several steps, including:
The yield of synthesized (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide can vary, but reports indicate yields around 63% for certain synthetic routes .
The molecular structure of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy data supports the structure, showing distinct chemical shifts corresponding to the various functional groups present in the molecule .
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide participates in various chemical reactions typical for amides:
The mechanism through which (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide exerts its biological effects primarily involves:
The physical properties of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide include:
Chemical properties include:
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has significant potential applications in:
The compound is systematically named as 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide according to IUPAC conventions. This nomenclature precisely defines:
Its molecular formula is C₁₆H₂₇NO₄, with a molecular weight of 297.39 g/mol. Structural features include:
Table 1: Standard Identifiers of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
| Identifier | Value |
|---|---|
| CAS Number | 168982-69-2 |
| Canonical SMILES | CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
| InChI Key | PHSRRHGYXQCRPU-AWEZNQCLSA-N |
| Common Synonyms | 3-oxo-C12-HSL; N-3-oxododecanoyl-L-homoserine lactone; Pseudomonas aeruginosa Autoinducer |
Synthesis typically follows a three-step convergent strategy requiring stringent control of stereochemistry:
The absolute (S)-configuration at the C3 position of the lactone ring is biologically mandatory:
Biological implications include:
Lipophilicity:
Solubility Profile:
Stability Considerations:
Table 2: Key Physicochemical Parameters
| Property | Value/Condition | Experimental Method |
|---|---|---|
| LogP (XLogP3) | 4.1 | Computational |
| Melting Point | Not characterized (crystalline solid observed) | Visual analysis |
| Solubility in DMSO | ≥50 mg/mL | Saturated solution |
| Storage Stability | >24 months at -20°C under N₂ | LC/MS monitoring |
| pKa (amide NH) | ~15 (estimated) | Analog extrapolation |
NMR Spectroscopy (CDCl₃, 600 MHz):
Mass Spectrometry:
X-ray Crystallography:
Table 3: NMR Spectral Assignments (Key Peaks)
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.20 | Broad singlet | Amide NH |
| ¹H | 4.60 | Multiplet | α-CH (lactone) |
| ¹H | 3.15 | Triplet | -COCH₂- (α to ketone) |
| ¹³C | 209.5 | - | β-Ketone carbonyl |
| ¹³C | 175.8 | - | Lactone carbonyl |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: